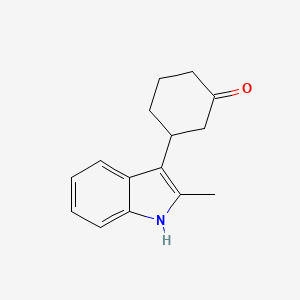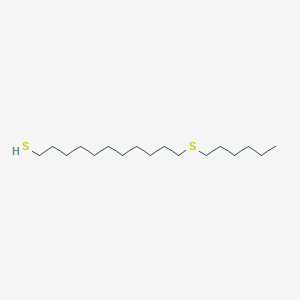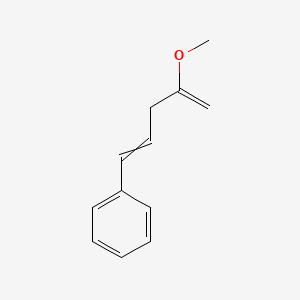
(4-Methoxypenta-1,4-dien-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxypenta-1,4-dien-1-YL)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a penta-1,4-dien-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypenta-1,4-dien-1-YL)benzene typically involves the reaction of a suitable benzene derivative with a penta-1,4-dien-1-yl precursor. One common method is the palladium-catalyzed Heck reaction, where a halogenated benzene derivative reacts with a penta-1,4-dien-1-yl compound in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxypenta-1,4-dien-1-YL)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methoxypenta-1,4-dien-1-YL)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Methoxypenta-1,4-dien-1-YL)benzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms . The compound’s antiviral effects could be related to its interference with viral replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxy-1-butyn-1-yl)benzene: Similar structure but with a triple bond instead of a diene group.
1-Methyl-4-(1-pentyn-1-yl)benzene: Contains a methyl group and a pentynyl group instead of a methoxy and penta-1,4-dien-1-yl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Features two methoxy groups and a propenyl group.
Uniqueness
(4-Methoxypenta-1,4-dien-1-YL)benzene is unique due to its combination of a methoxy group and a penta-1,4-dien-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of conjugated double bonds in the penta-1,4-dien-1-yl group also contributes to its unique electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
500229-20-9 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-methoxypenta-1,4-dienylbenzene |
InChI |
InChI=1S/C12H14O/c1-11(13-2)7-6-10-12-8-4-3-5-9-12/h3-6,8-10H,1,7H2,2H3 |
InChI-Schlüssel |
CBTLWJAMIULXLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)

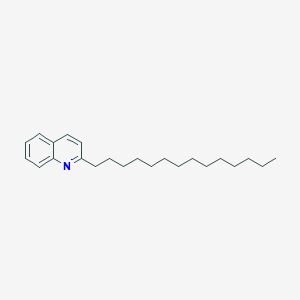
![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
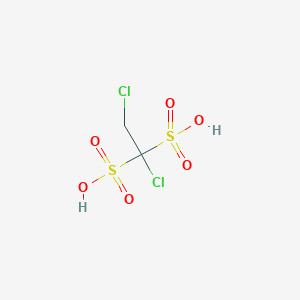
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)
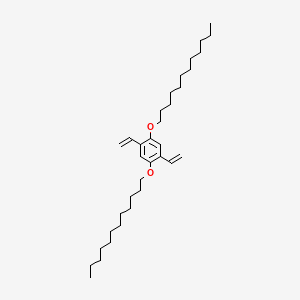
![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
